N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Description
N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a heterocyclic benzamide derivative featuring a fused imidazo[1,2-a]pyrimidine core substituted with a methyl group at position 3. This compound belongs to a class of molecules designed for therapeutic applications, particularly as kinase inhibitors, due to their ability to interact with ATP-binding pockets of enzymes .
Properties
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-14-18(23-20-21-11-6-12-24(14)20)16-9-5-10-17(13-16)22-19(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICORPHHWIVDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 3-methylimidazo[1,2-a]pyrimidine with a suitable benzoyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the imidazo[1,2-a]pyrimidine structure exhibit notable anticancer activities. For example, studies have shown that derivatives of imidazo[1,2-a]pyrimidines can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. A series of synthesized imidazo[1,2-a]pyrimidines demonstrated effectiveness against various bacterial strains, suggesting potential as new antimicrobial agents. These compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of imidazo[1,2-a]pyrimidine derivatives. Some compounds have been shown to interact with GABA_A receptors, which are critical in mediating inhibitory neurotransmission in the brain. This interaction suggests a possible application in treating neurodegenerative diseases or conditions associated with excitotoxicity .
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | 2-Aminopyrimidine derivatives |
| 2 | Nucleophilic Substitution | Phenyl halides |
| 3 | Purification | Solvents (e.g., ethanol, water) |
Case Study 1: Anticancer Activity
A study published in Nature examined a series of imidazo[1,2-a]pyrimidine derivatives for their anticancer properties. The lead compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity. Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspase pathways and inhibition of CDK activity .
Case Study 2: Antimicrobial Efficacy
In a recent publication, researchers synthesized several derivatives based on the imidazo[1,2-a]pyrimidine scaffold and evaluated their antimicrobial activity against multidrug-resistant bacterial strains. Results indicated that some compounds showed a minimum inhibitory concentration (MIC) lower than traditional antibiotics, suggesting their potential as effective antimicrobial agents .
Case Study 3: Neuroprotection
A pharmacological study assessed the neuroprotective effects of selected imidazo[1,2-a]pyrimidines in models of neurodegeneration. The findings highlighted that these compounds could mitigate oxidative stress and neuronal death by modulating GABA_A receptor activity and reducing excitotoxicity levels in neuronal cultures .
Mechanism of Action
The mechanism of action of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, the compound may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Structural Comparison with Selected Analogs
Key Observations :
- Core Modifications : Replacement of imidazo[1,2-a]pyrimidine with pyrido[1,2-a]pyrimidin-4-one (e.g., ZINC33268577) introduces a ketone group, altering electron distribution and binding affinity .
- Substituent Effects: Bromo or fluoro substituents (e.g., ) enhance lipophilicity and may improve blood-brain barrier penetration.
- Pharmacophore Similarity : Imatinib shares a benzamide backbone but incorporates a pyrimidine-pyridine core, demonstrating broader kinase inhibition (e.g., DDR1/DDR2) .
Physicochemical and Pharmacokinetic Properties
Table 2: Key Physicochemical Parameters
| Compound | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | 2 | 5 | 5 | 3.2 | 0.12 |
| ZINC33268577 | 1 | 7 | 6 | 4.5 | 0.05 |
| G756-1016 | 2 | 6 | 7 | 2.8 | 0.18 |
| Imatinib | 4 | 9 | 10 | 3.1 | 0.08 |
Analysis :
- The target compound has moderate lipophilicity (LogP ~3.2), comparable to imatinib but lower than ZINC33268575.
- Reduced rotatable bonds (5 vs. 10 in imatinib) suggest improved metabolic stability .
- Solubility challenges are common due to aromatic stacking; methoxy substituents (e.g., G756-1016) marginally improve aqueous solubility .
Biological Activity
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,2-a]pyrimidine moiety, which is known for its pharmacological properties. The molecular formula is CHNO, indicating the presence of nitrogen heterocycles that contribute to its biological activity.
Biological Activity Overview
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit a range of biological activities, including:
- Antibacterial : These compounds have shown effectiveness against various bacterial strains.
- Antiviral : Some derivatives inhibit viral replication.
- Antitumor : Certain studies suggest potential in cancer therapy.
- Anti-inflammatory : They may modulate inflammatory pathways.
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways, such as DHFR (Dihydrofolate Reductase), which is critical for DNA synthesis.
- Signal Transduction Modulation : It may interfere with signaling pathways related to inflammation and cancer progression.
- Receptor Interaction : Some studies suggest that it acts on GABA receptors, potentially influencing neurological functions.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antitumor Activity : In a study involving human cancer cell lines, this compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates compared to control groups .
- Antibacterial Effects : A series of tests against pathogenic bacteria revealed that the compound exhibited strong inhibitory effects, particularly against resistant strains .
Q & A
Q. What are the standard synthetic routes for preparing N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide?
The synthesis typically involves a multi-step process:
Core imidazo[1,2-a]pyrimidine formation : Cyclization of 3-bromopyridine-2-amine derivatives with ketones or aldehydes under reflux conditions, often catalyzed by zinc dust and ammonium chloride .
Functionalization of the phenyl ring : Coupling the imidazo[1,2-a]pyrimidine core to a substituted aniline via Buchwald-Hartwig amination or Ullmann-type reactions .
Benzamide introduction : Acylation of the aniline intermediate with benzoyl chloride derivatives in the presence of pyridine or DMAP as a base .
Characterization relies on ¹H/¹³C-NMR, FT-IR, and LC-MS to confirm regiochemistry and purity .
Q. How is the structural identity of this compound validated?
Q. What solvents and reaction conditions are optimal for purification?
- Chromatography : Silica gel column chromatography using ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) gradients .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 194–197°C) .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., benzimidazole vs. benzamide formation) be controlled?
- Leaving group optimization : Use of electron-withdrawing substituents (e.g., trifluoromethyl) on the benzoyl chloride favors amide formation over cyclization to benzimidazoles .
- Temperature modulation : Lower temperatures (0–25°C) suppress side reactions, while higher temperatures (>80°C) promote cyclization .
- Protonating agents : Excess HCl shifts equilibrium toward benzamide by protonating intermediates .
Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition)?
- Assay standardization : Use homogeneous time-resolved fluorescence (HTRF) assays to minimize variability in kinase inhibition studies .
- Off-target profiling : Compare selectivity against >100 kinases (e.g., DDR1/2 vs. Abl kinase) using broad-panel screening .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., 4-methylpiperazine) to isolate SAR trends .
Q. How can DFT calculations aid in predicting reactivity or binding modes?
- Frontier orbital analysis : HOMO localization on the imidazo[1,2-a]pyrimidine ring predicts nucleophilic attack sites .
- Docking studies : Glide SP/XP scoring in Schrödinger Suite identifies key interactions (e.g., hydrogen bonds with DDR1’s Lys45 and Glu66) .
- Charge distribution maps : Mulliken charges on the benzamide carbonyl guide modifications for improved solubility .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer for cyclization steps, reducing byproducts .
- Microwave-assisted synthesis : Reduces reaction time for imidazo[1,2-a]pyrimidine formation from 12 hours to 30 minutes .
Q. What in vitro assays are recommended for assessing pharmacokinetic properties?
- Metabolic stability : Liver microsomal assays (human/rat) with LC-MS/MS quantification of parent compound depletion .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction .
- CYP inhibition : Fluorescent-based assays for CYP3A4/2D6 isoform screening .
Data Interpretation and Reproducibility
Q. How to reconcile discrepancies in NMR data across studies?
Q. What validation criteria ensure biological activity reproducibility?
- Positive controls : Include known kinase inhibitors (e.g., imatinib for DDR1) in dose-response assays .
- Triplicate IC₅₀ determinations : Report mean ± SEM with p-values <0.05 via Student’s t-test .
- Orthogonal assays : Validate HTRF results with Western blotting for phosphorylated kinase targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
